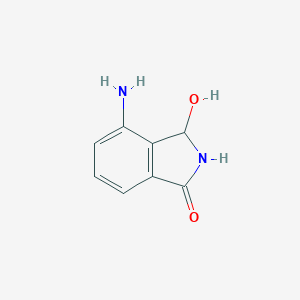

4-Amino-3-hydroxyisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,8,12H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDKDZFQTDATET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(NC2=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxyisoindolin 1 One and Its Amino Substituted Analogues

Direct Cyclization and Annulation Approaches

Direct cyclization and annulation strategies represent the most straightforward and widely employed methods for constructing the 3-hydroxyisoindolin-1-one core. These approaches typically involve the formation of the heterocyclic ring in a single key step from acyclic precursors.

Nucleophilic Addition of Amines to Phthalide (B148349) Derivatives

A prominent method for synthesizing 3-hydroxyisoindolin-1-ones involves the nucleophilic addition of amines to phthalide derivatives, such as 2-cyanobenzaldehyde (B126161) or 3-alkylideneisobenzofuran-1(3H)-ones. nih.govnih.gov This reaction is versatile and can be promoted through various energy inputs.

Traditional heating has long been used to drive the reaction between amines and phthalide precursors. More recently, microwave irradiation has emerged as a powerful tool to accelerate these transformations, often leading to shorter reaction times and improved yields. For instance, the reaction of 2-formylbenzoic acid with various amines can be efficiently carried out under microwave conditions to afford the corresponding N-substituted 3-hydroxyisoindolin-1-ones.

While specific examples for the synthesis of 4-Amino-3-hydroxyisoindolin-1-one using these methods are not extensively detailed in the provided results, the general applicability of these protocols to a wide range of substituted amines suggests their potential for accessing this specific analogue.

Ultrasonic irradiation has proven to be a highly effective, green, and efficient method for the synthesis of 3-hydroxyisoindolin-1-ones. rsc.orguum.edu.my This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly enhance reaction rates.

A notable application of this method is the reaction of (Z)-3-benzylideneisobenzofuran-1(3H)-one with primary amines in isopropanol (B130326) at 50 °C under ultrasonic irradiation. nih.gov This process leads to the in-situ formation of 3-hydroxyisoindolin-1-one intermediates. nih.gov The efficiency of this method is highlighted by its high yields and tolerance of various functional groups. rsc.orgresearchgate.net The reaction can also be scaled up to a multigram scale without a significant drop in yield. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Butylamine | i-PrOH, 50 °C, Ultrasound | 2-Butyl-3-hydroxy-3-phenylisoindolin-1-one | - | nih.gov |

| (Z)-3-Alkylideneisobenzofuran-1(3H)-ones | Primary Amines | Ultrasound | 3-Hydroxyisoindolin-1-ones | High | rsc.orgresearchgate.net |

| 2-Cyanobenzaldehyde | 2-Nitroaniline derivatives | DCM, 5% KOH/MeOH | 3-((Nitrophenyl)amino)isoindolin-1-one derivatives | 79 | nih.gov |

Table 1: Examples of Nucleophilic Addition Reactions for the Synthesis of 3-Hydroxyisoindolin-1-one Derivatives.

Transition Metal-Catalyzed Routes

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of complex organic molecules, including 3-hydroxyisoindolin-1-ones. These methods often proceed with high efficiency and selectivity under mild reaction conditions.

Rhodium(III)-catalyzed C-H activation and functionalization have become a prominent strategy for the construction of heterocyclic systems. nih.gov In the context of isoindolinone synthesis, Rh(III) catalysts can facilitate the oxidative acylation of benzamides followed by an intramolecular cyclization to furnish the desired 3-hydroxyisoindolin-1-one core. researchgate.net These reactions often exhibit high regioselectivity and functional group tolerance. nih.gov

One approach involves the Rh(III)-catalyzed C-H activation of benzamides and their subsequent annulation with various coupling partners. For example, the reaction of benzamides with allenes in water as a solvent can lead to the formation of isoindolin-1-ones through a sequential C-H activation, allene (B1206475) insertion, and cyclization pathway. nih.gov Another strategy involves the intramolecular C(sp³)–H amidation of 2-methyl-N-substituted benzamides, catalyzed by a rhodium complex, to yield N-unprotected isoindolinones. dntb.gov.ua

| Starting Material | Catalyst System | Key Transformation | Product | Reference |

| Benzamides and Allenes | Rh(III) catalyst | C-H Activation/Allene Formation/Cyclization | Isoindolin-1-ones | nih.gov |

| Oximes and Benzoic Acids | Rh(III) catalyst | C–H activation and spiroannulation | Spirocyclic isoindole N-oxides and isobenzofuranones | rsc.org |

| 2-Methyl-N-substituted benzamides | Rh(III) catalyst with L-alanine | Intramolecular C(sp3)–H Amidation | N-Unprotected Isoindolinones | dntb.gov.ua |

Table 2: Examples of Rhodium(III)-Catalyzed Syntheses of Isoindolinone Derivatives.

Palladium-Catalyzed Methods for Isoindolinone Formation

Palladium catalysis has proven to be a powerful tool for the construction of the isoindolinone core. One prominent method involves the intramolecular cyclization of 2-iodobenzamides. In a notable study, an efficient synthesis of 3-acyl- and 3-hydroxy-3-acylisoindolin-1-ones was achieved from 2-iodobenzamides under mild conditions. organic-chemistry.org The reaction, catalyzed by a palladium complex, proceeds via the formation of a C-C bond, leading to the cyclized product. Subsequent oxidation, which can occur simply on exposure to air, introduces the hydroxyl group at the C3 position. organic-chemistry.org

Another significant advancement in this area is the use of palladium-catalyzed C-H activation. doi.orgnih.gov This approach allows for the direct formation of isoindolinones from readily available starting materials, avoiding the need for pre-functionalized substrates like haloarenes. For instance, the intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides has been shown to produce isoindolinone derivatives. nih.gov A key advantage of this method is that it can proceed without the need for stoichiometric oxidants, with H₂ being the only byproduct. nih.gov Research has also demonstrated the synthesis of 3-hydroxyisoindolin-1-one derivatives via palladium-catalyzed C-H activation, which have been investigated as potential BRD4 inhibitors for acute myeloid leukemia. doi.orgnih.gov

Table 1: Palladium-Catalyzed Synthesis of Isoindolinones

| Starting Material | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodobenzamide (B1293540) derivative | Pd₂(dba)₃, Xantphos | 3-Acyl-3-hydroxyisoindolin-1-one | Good | organic-chemistry.org |

| 2-Benzyl-N-mesylbenzamide | Pd/C, KOAc | Isoindolinone derivative | 75 | nih.gov |

| Substituted benzamide | Palladium catalyst | 3-Hydroxyisoindolin-1-one derivative | Not specified | doi.orgnih.gov |

Copper-Catalyzed Tandem Decyclization-Cyclization Reactions

Copper catalysis offers an alternative and efficient pathway for the synthesis of isoindolinone derivatives, often through elegant tandem or cascade reactions. A three-component cascade cyclization has been developed to synthesize 2,3-diarylisoindolin-1-ones from 2-formylbenzonitriles, arenes, and diaryliodonium salts. nih.gov This process involves the copper-catalyzed formation of both a C-N and a C-C bond in a single operation, leading to the desired products in good to excellent yields. nih.gov

Another innovative copper-catalyzed approach involves the synthesis of 3-hydroxyisoindolin-1-ones from 2-iodobenzamide derivatives and substituted benzyl (B1604629) cyanides. rsc.org This one-pot, two-step sequential reaction proceeds through a novel mechanism that includes carbon degradation followed by ring contraction. rsc.org Furthermore, a copper-catalyzed tandem cyclization of 2-(alkynylaryl)acetonitriles and amines provides access to 3-hydroxyisoindolinone derivatives. researchgate.net Mechanistic studies suggest that this reaction involves oxidation of the benzylic carbon, formation of an amide, hydration of the alkyne, and subsequent intramolecular cyclization. researchgate.net

Table 2: Copper-Catalyzed Synthesis of Isoindolinones

| Starting Materials | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Formylbenzonitrile, arene, diaryliodonium salt | Copper catalyst | 2,3-Diarylisoindolin-1-one | Good to excellent | nih.gov |

| 2-Iodobenzamide, benzyl cyanide | CuCl | 3-Hydroxyisoindolin-1-one | Not specified | rsc.org |

| 2-(Alkynylaryl)acetonitrile, amine | Copper catalyst | 3-Hydroxyisoindolinone derivative | 44-82% | researchgate.net |

Metal-Free and Sustainable Synthesis Paradigms

In the quest for more environmentally friendly and cost-effective synthetic methods, metal-free and sustainable approaches have gained significant attention.

Tandem Transformations in Aqueous Reaction Media

A significant breakthrough in the sustainable synthesis of 3-hydroxyisoindolin-1-ones is the development of a metal-free tandem transformation that proceeds in water. rsc.org This method offers excellent regioselectivity and is atom-economical, forming two new C-N bonds and one C-O bond from simple starting materials in an environmentally benign solvent. rsc.org The ability to perform such transformations in water avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry.

Photoredox Catalyzed Amidyl Radical Cyclization

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. acs.orgnih.gov This approach has been successfully applied to the synthesis of 3-hydroxyisoindolin-1-ones from o-alkynylated benzamides via an amidyl radical cyclization cascade. acs.orgnih.gov The reaction is initiated by a metal-free photocatalyst that, upon irradiation with visible light, promotes the formation of an amidyl N-centered radical. This radical then undergoes an addition to the C-C triple bond, initiating a cyclization cascade that ultimately yields the desired product. acs.orgnih.gov Control experiments and EPR studies have provided support for the proposed radical mechanism. acs.orgnih.gov This method allows for a time-tunable synthesis, where either 3-hydroxyisoindolin-1-ones or phthalimides can be obtained as the major product. acs.orgnih.gov

Table 3: Photoredox Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones

| Starting Material | Catalyst/Conditions | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| o-Alkynylated benzamide | Metal-free photocatalyst, visible light, PCET | Amidyl N-centered radical | 3-Hydroxyisoindolin-1-one | acs.orgnih.gov |

| N-Substituted 3-methyleneisoindolin-1-one (B1254794) | Ruthenium catalyst, visible light, water | Carbocation intermediate | 3-Benzyl-3-hydroxyisoindolin-1-one | acs.org |

Hydroxylhydrative Aza-Cyclization of 2-Alkynylbenzamides

The synthesis of 3-hydroxyisoindolin-1-ones from 2-alkynylbenzamides has been achieved through various cyclization strategies. While many methods favor O-attacked cyclization, specific conditions have been developed to promote the desired N-attacked cyclization. An electrochemical approach has been reported for the 5-exo-dig aza-cyclization of 2-alkynylbenzamides to form 3-hydroxyisoindolinone derivatives. organic-chemistry.org This method generates an amidyl radical electrochemically, which then undergoes a highly selective N-attacked radical cyclization. organic-chemistry.org This process is noted for its simple operation, good selectivity, and broad substrate scope. organic-chemistry.org

Precursor-Based Synthesis and Functionalization

The synthesis of the specific compound this compound can be approached through the introduction of the amino group onto a pre-formed isoindolinone core or by using a precursor that already contains a nitrogen-based functional group that can be converted to an amino group.

While direct synthesis examples for this compound are not extensively detailed in the provided search results, the synthesis of related amino-substituted heterocycles provides a basis for potential synthetic routes. For instance, palladium-catalyzed synthesis of 4-aminophthalazin-1(2H)-ones has been achieved through isocyanide insertion. stmarys-ca.edu This suggests that similar strategies involving the incorporation of a nitrogen-containing moiety could be adapted for the synthesis of the target compound.

Functionalization of the isoindolinone core is a key step in creating diverse derivatives. The palladium-catalyzed synthesis of isoindole-1,3-diones allows for the introduction of a halogen moiety, which serves as a handle for further functionalization through cross-coupling reactions like the Sonogashira and Suzuki reactions. nih.gov This highlights a potential strategy where a halo-substituted 3-hydroxyisoindolin-1-one could be synthesized first, followed by amination to install the 4-amino group.

Phthalimide (B116566) Reduction and Organometallic Reagent Addition

A common and well-established method for the synthesis of 3-substituted 3-hydroxyisoindolin-1-ones involves the reaction of phthalimides with organometallic reagents. This approach typically begins with the reduction of one of the carbonyl groups of the phthalimide ring to a hydroxyl group, followed by the addition of a nucleophile.

The synthesis can be conceptualized as a two-step process. First, the phthalimide is partially reduced to form a hydroxylactam intermediate. Subsequently, this intermediate can be reacted with a suitable organometallic reagent, such as a Grignard or organolithium reagent, to introduce a substituent at the 3-position.

For the specific synthesis of this compound, this would ideally start from 4-aminophthalimide (B160930). The amino group introduces electronic effects that can influence the reactivity of the phthalimide system. The reduction of one carbonyl group of 4-aminophthalimide would yield this compound directly if the reduction is selective and does not affect the amino group.

Alternatively, a precursor such as 4-nitrophthalimide (B147348) can be utilized. The nitro group can be reduced to an amino group at a later stage in the synthesis. The reduction of 4-nitrophthalimide to 4-nitro-3-hydroxyisoindolin-1-one, followed by the reduction of the nitro group, would lead to the desired product. The choice of reducing agent is critical to achieve the selective reduction of the carbonyl group without affecting the nitro group, or vice versa.

Research has shown that various substituted 3-hydroxyisoindolinones can be prepared in good to excellent yields by employing Grignard and organolithium reagents with phthalimides. The reaction conditions, such as the choice of solvent and temperature, can be optimized to improve yields and minimize side products.

Table 1: Examples of 3-Substituted 3-Hydroxyisoindolinone Synthesis via Organometallic Addition to Phthalimides This table is representative of the general methodology and not specific to the 4-amino derivative as direct synthesis data was not found in the provided search results.

| Phthalimide Derivative | Organometallic Reagent | Product | Yield (%) |

| Phthalimide | Phenylmagnesium bromide | 3-Hydroxy-3-phenylisoindolin-1-one | ~90 |

| Phthalimide | n-Butyllithium | 3-Butyl-3-hydroxyisoindolin-1-one | ~85 |

| 4-Methylphthalimide | Phenylmagnesium bromide | 3-Hydroxy-4-methyl-3-phenylisoindolin-1-one | ~88 |

Data is illustrative and based on general findings in the field.

Transformations of 2-Alkynylbenzoic Acid Derivatives

Another powerful strategy for the construction of the 3-hydroxyisoindolin-1-one core involves the intramolecular cyclization of 2-alkynylbenzoic acid derivatives. This method offers a high degree of flexibility in introducing substituents onto the aromatic ring and at the 3-position of the isoindolinone.

The general approach involves the reaction of a 2-alkynylbenzoic acid with an amine. The reaction proceeds through an initial amidation to form the corresponding 2-alkynylbenzamide, which then undergoes an intramolecular cyclization to form the 3-substituted isoindolinone. The nature of the substituent at the 3-position is determined by the alkyne terminus. For the synthesis of 3-hydroxyisoindolin-1-ones, a terminal alkyne can be hydrated either before or after the cyclization step.

To synthesize this compound using this methodology, one would start with 2-alkynyl-4-aminobenzoic acid or a protected amino equivalent. The cyclization of this precursor would lead to the desired 4-amino-substituted isoindolinone skeleton.

Various catalytic systems, including metal-based and metal-free conditions, have been developed to promote the cyclization of 2-alkynylbenzamides. These reactions often proceed with high atom economy and can be performed under mild conditions. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization.

Table 2: Examples of Isoindolinone Synthesis from 2-Alkynylbenzoic Acid Derivatives This table illustrates the general synthetic strategy. Specific examples for the synthesis of this compound via this method were not explicitly detailed in the search results.

| 2-Alkynylbenzoic Acid Derivative | Amine | Product | Conditions |

| 2-Ethynylbenzoic acid | Benzylamine | 2-Benzyl-3-methyleneisoindolin-1-one | Metal catalyst |

| 2-(Phenylethynyl)benzoic acid | Ammonia | 3-Benzylideneisoindolin-1-one | Base-mediated |

| 2-Ethynyl-4-nitrobenzoic acid | Ammonia | 4-Nitro-3-methyleneisoindolin-1-one | (Hypothetical) |

This data is based on established synthetic transformations for this class of compounds.

Mechanistic Elucidation of 3 Hydroxyisoindolin 1 One Reactivity

Fundamental Reaction Mechanisms in Isoindolinone Formation

The formation of isoindolinones often proceeds through pathways that generate 3-hydroxyisoindolin-1-ones as key intermediates. These intermediates are frequently generated in situ and utilized for further transformations. nih.gov

The synthesis of 3-hydroxyisoindolin-1-ones can be achieved through several routes. One common method involves the reaction of 3-alkylidenephthalides with primary amines. nih.gov This process is thought to involve the opening of the furanone ring followed by cyclization to form the pyrrolone moiety. researchgate.net The use of organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to facilitate this transformation efficiently at room temperature. researchgate.net

The following table summarizes the optimized conditions for the hydrodeoxygenation of an azaphthalimide, highlighting the role of the 3-hydroxy intermediate.

| Entry | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Azaisoindolinone (%) |

| 1 | 50 | 130 | 40 | 100 | 98 |

| 2 | 70 | 150 | 40 | 100 | 62 |

| 3 | 50 | 130 | 30 | <95 | <95 |

| 4 | 50 | 130 | 40 | 100 (no sieves) | Low |

Data adapted from studies on azaisoindolinone synthesis, illustrating the impact of reaction conditions. acs.org

The versatility of 3-hydroxyisoindolin-1-ones stems from their ability to act as precursors to highly reactive intermediates, most notably N-acyliminium ions (NAIs). nih.gov These cations are typically generated in situ under acidic conditions, such as in the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net The formation of the NAI involves the protonation of the hydroxyl group, followed by the elimination of a water molecule.

Once formed, these N-acyliminium ions are potent electrophiles that can be trapped by a variety of nucleophiles to yield 3-substituted isoindolinones. nih.govrsc.org In the absence of an external nucleophile, they may undergo β-elimination to produce 3-alkylideneisoindolin-1-ones. nih.gov The coupling reactions of these NAIs with unactivated olefins have been shown to produce 3-(1-alkenyl)isoindolin-1-ones. nih.govresearchgate.netresearchgate.net

In the context of rearrangement reactions, other intermediates such as N,O-dilithiated hemiaminal carbenoids and their corresponding enol and keto tautomers have been proposed. nih.gov Computational studies have provided insight into the structures of these lithiated intermediates, indicating that they can exist as seven-membered quasi-rings stabilized by a lithium ion bridging the nitrogen and carbonyl oxygen atoms. nih.gov

Rearrangement Processes of 3-Hydroxyisoindolin-1-one Scaffolds

The 3-hydroxyisoindolin-1-one framework is susceptible to intriguing rearrangement reactions, leading to the formation of different heterocyclic or carbocyclic systems.

A notable and unexpected transformation is the rearrangement of 2-aryl-3-hydroxyisoindolin-1-ones into 3-aminoindan-1-ones. nih.gov This novel rearrangement of the isoindolinone scaffold is observed when the starting material is treated with a strong base system, such as s-BuLi·TMEDA, at low temperatures. nih.gov The reaction proceeds through a series of diastereomeric 3-aminoindan-1-ones. nih.gov

The proposed mechanism for this transformation is distinct from a more conventional intramolecular Mannich reaction. It is believed to proceed via the formation of transient N,O-dilithiated hemiaminal carbenoids. nih.gov

The rearrangement to 3-aminoindan-1-ones is postulated to involve a carbene-mediated pathway. nih.gov The key step is the α-elimination of lithium hydroxide (B78521) from the N,O-dilithiated intermediate, which generates a singlet N-lithioaminoarylcarbene. This highly reactive carbene is then trapped via an intramolecular C-H insertion into an ortho C-H bond of the N-aryl substituent, leading to the formation of the five-membered indanone ring. nih.gov

Carbene C-H insertion is a powerful reaction for forming carbon-carbon bonds. wikipedia.orgrsc.org While simple carbenes can be unselective, the use of transition metals can control the reactivity and selectivity of the insertion. wikipedia.org In the case of the 3-aminoindan-1-one synthesis, the intramolecular nature of the reaction provides the necessary proximity for the C-H insertion to occur. nih.gov Computational studies support the feasibility of this carbene mechanism, identifying two possible reaction routes. nih.gov This type of transformation represents a sophisticated use of carbene chemistry to restructure a molecular scaffold. princeton.edusquarespace.com

Stereochemical Control and Regioselectivity in Derivatives of 3-Hydroxyisoindolin-1-one

Achieving stereochemical and regiochemical control is crucial when synthesizing complex molecules from 3-hydroxyisoindolin-1-one precursors.

In the synthesis of azaisoindolinones via hydrodeoxygenation of the corresponding azaphthalimides, the [AgRe/Al₂O₃] catalyst shows excellent regioselectivity, selectively reducing one of the two carbonyl groups to afford the 3-hydroxy intermediate, which then dehydrates. acs.orgacs.org

The synthesis of 3-methyleneisoindolin-1-ones from N-hydroxyphthalimides and electron-deficient alkynes demonstrates remarkable stereoselectivity that is dependent on the catalyst used. For instance, using tributylphosphine (B147548) (Bu₃P) as a catalyst with alkynoates results in the (Z)-isomer, whereas potassium carbonate (K₂CO₃) catalysis yields the (E)-isomer. nih.gov

The table below illustrates the catalyst-dependent stereoselectivity in the synthesis of 3-methyleneisoindolin-1-ones.

| Alkyne Type | Catalyst | Temperature (°C) | Product Configuration |

| Alkynoate | Bu₃P | 150 | (Z) |

| Alkynoate | K₂CO₃ | 60 | (E) |

| Alkyne Ketone | K₂CO₃ | 60 | (Z) |

Data adapted from a study on stereoselective synthesis of 3-methyleneisoindolin-1-ones. nih.gov

Furthermore, kinetic resolution of racemic indolines, which share structural similarities with the isoindolinone core, has been achieved through asymmetric oxygenation, demonstrating that high levels of enantio-discrimination are possible in related systems. researchgate.net While not directly involving 3-hydroxyisoindolin-1-one, these findings highlight the potential for developing highly stereoselective transformations for this class of compounds.

Stereoselective Formation of 3-Methyleneisoindolin-1-ones

The conversion of 3-alkyl-3-hydroxyisoindolin-1-ones to 3-methyleneisoindolin-1-ones proceeds through a stereoselective elimination reaction under acid catalysis. rsc.org The generally accepted mechanism involves a sequence of protonation, dehydration, and deprotonation steps.

The proposed reaction pathway begins with the protonation of the hydroxyl group at the C-3 position by an acid catalyst, such as methanesulfonic acid, forming a good leaving group (water). rsc.org Subsequent elimination of a water molecule is facilitated by the rearrangement of the electron pair on the adjacent lactam nitrogen, leading to the formation of a highly reactive and electrophilic N-acyl ketimine intermediate. rsc.orgnih.gov This transient cationic species is the crucial branch point for the formation of different stereoisomers.

The final step is a β-hydrogen elimination from the alkyl group at C-3 to form the exocyclic double bond. The stereochemistry of the resulting 3-methyleneisoindolin-1-one (B1254794) (either E or Z isomer) is determined by the conformation of the N-acyl ketimine intermediate during this elimination step. In cases where the nitrogen atom is unsubstituted (N-H), the elimination pathway preferentially yields the Z-isomer. rsc.org This preference is attributed to steric hindrance; the alkyl group at C-3 (R1) orients itself away from the bulky aromatic ring of the isoindolinone system to minimize steric strain, leading to the exclusive or predominant formation of the Z product.

Influence of N-Substitution on Stereoisomeric Outcome

A comprehensive study on the dehydration of various 3-alkyl-3-hydroxyisoindolin-1-ones has demonstrated that the substituent on the nitrogen atom exerts a profound influence on the stereochemical outcome of the reaction. rsc.org While N-unsubstituted substrates consistently yield Z-isomers, the introduction of substituents on the nitrogen atom can dramatically alter this selectivity, often favoring the formation of the E-isomer.

This stereochemical inversion is directly correlated with the steric bulk of the N-substituent. rsc.org When a sterically demanding group is attached to the nitrogen, it creates a new, more significant steric interaction. During the β-elimination from the N-acyl ketimine intermediate, the C-3 alkyl group (R1) is now directed away from this large N-substituent. This conformational preference leads to the formation of the E-isomer as the major or exclusive product. rsc.org

Research has shown that as the size of the N-substituent increases, so does the proportion of the E-isomer in the product mixture. For example, replacing the nitrogen proton with a methyl group can lead to a mixture of stereoisomers, while larger groups like N-benzyl or N-phenyl can result in a strong preference for the E-isomer. rsc.org This principle allows for a predictable level of stereocontrol in the synthesis of 3-methyleneisoindolin-1-ones simply by tuning the steric properties of the N-substituent. rsc.org

The effect of various N-substituents on the stereoisomeric ratio of the resulting 3-methyleneisoindolin-1-ones is summarized in the table below.

Table 1. Influence of N-Substituent on Stereoselectivity in the Dehydration of 3-Ethyl-3-hydroxyisoindolin-1-ones

| Entry | N-Substituent (R) | Product | Stereoisomeric Ratio (E:Z) |

|---|---|---|---|

| 1 | H | (Z)-3-ethylideneisoindolin-1-one | > 1:20 |

| 2 | Methyl | 3-ethylidene-2-methylisoindolin-1-one | 7:1 |

This table is generated based on findings reported in the literature where substrates with varying N-substituents were subjected to acid-catalyzed dehydration. The data illustrates a clear trend from Z-selectivity for N-H substrates to E-selectivity for N-substituted compounds. rsc.org

Advanced Reactivity and Derivatization Strategies for 3 Hydroxyisoindolin 1 One Systems

Transformations Involving the Hydroxyl Functionality

The hydroxyl group at the C-3 position is a key handle for a variety of chemical transformations, enabling the generation of reactive intermediates that can be trapped by a range of nucleophiles.

Dehydration to Olefinic Isoindolinone Derivatives

The dehydration of 3-hydroxyisoindolin-1-ones is a fundamental transformation that leads to the formation of olefinic isoindolinone derivatives. This elimination of a water molecule can be initiated by both Brønsted and Lewis acids. irb.hr The reaction proceeds through the formation of a highly reactive and electrophilic N-acyliminium ion intermediate upon activation of the hydroxyl group. irb.hr The stereochemical outcome of the resulting exocyclic double bond can be influenced by the nature of the substituent on the nitrogen atom. irb.hr For instance, in the absence of a bulky N-substituent, the Z-isomer is preferentially formed to minimize steric hindrance. irb.hr Conversely, larger N-substituents can direct the elimination to favor the E-isomer. irb.hr This stereoselectivity provides a powerful tool for accessing specific olefinic isomers, which are valuable intermediates for further synthetic elaborations. irb.hr

A variety of catalysts have been shown to be effective for this dehydration, including methanesulfonic acid (MsOH) and Lewis acids such as BF₃·Et₂O, SnCl₂, and Pd(OAc)₂. irb.hr The choice of catalyst can influence the reaction time and efficiency. irb.hr

Table 1: Catalyst Screening for Dehydration of 3-Hydroxyisoindolin-1-ones

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| MsOH | 15 min | High |

| BF₃·Et₂O | 24 h | 86 |

| SnCl₂ | - | High |

| Pd(OAc)₂ | - | High |

Data derived from studies on model 3-alkyl-3-hydroxyisoindolin-1-ones. irb.hr

Lewis Acid-Mediated Activation and Ring Opening

Lewis acids play a crucial role in activating the hydroxyl group of 3-hydroxyisoindolin-1-ones, facilitating not only dehydration but also ring-opening reactions and subsequent functionalization. nih.govmdpi.com The interaction of a Lewis acid with the hydroxyl group enhances its leaving group ability, promoting the formation of the N-acyliminium ion. This electrophilic species can then be intercepted by various nucleophiles in intermolecular addition reactions. nih.govnih.gov

For example, BF₃·Et₂O has been successfully employed to catalyze the reaction of 3-hydroxyisoindolin-1-ones with unactivated olefins, leading to the synthesis of 3-(1-alkenyl)isoindolin-1-ones. researchgate.net This methodology involves the generation of the N-acyliminium ion, which is then attacked by the olefin. researchgate.net Similarly, a range of Lewis acids, including Ca(NTf₂)₂, Cu(OTf)₂, and Sc(NTf₂)₄, are capable of initiating these transformations. irb.hr The choice of Lewis acid can be critical for achieving high yields and selectivity in these reactions. mdpi.comresearchgate.net

Functionalization at the Nitrogen Atom and Aromatic Ring

Beyond the hydroxyl group, the nitrogen atom and the aromatic ring of the isoindolinone core offer further opportunities for derivatization, leading to the creation of novel molecular architectures with diverse biological properties.

Introduction of Amino Substituents and Hybrid Molecule Formation (e.g., 4-Aminoquinoline (B48711) Hybrids)

The introduction of amino substituents onto the isoindolinone framework can significantly impact its biological activity. Furthermore, the isoindolinone moiety can be coupled with other pharmacologically relevant scaffolds, such as 4-aminoquinoline, to generate hybrid molecules with potentially synergistic or novel therapeutic effects. The synthesis of such hybrids often involves multi-step sequences where the isoindolinone and the 4-aminoquinoline components are prepared separately and then linked together. nih.gov

For instance, 4-aminoquinoline-isoindoline-dione-isoniazid hybrids have been synthesized and evaluated for their antimycobacterial activity. These complex molecules combine three distinct pharmacophores to target multiple biological pathways. The synthesis of such hybrids underscores the modularity of the isoindolinone scaffold and its utility in medicinal chemistry. nih.govcapes.gov.br

Cascade and One-Pot Transformations

Cascade and one-pot reactions represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. The reactivity of 3-hydroxyisoindolin-1-one derivatives is well-suited for the design of such transformations.

Utilizing N-Acyliminium Ion Equivalents in Intermolecular Additions

As previously discussed, N-acyliminium ions are key intermediates generated from 3-hydroxyisoindolin-1-ones. These electrophilic species are highly valuable in cascade reactions, enabling the addition of a wide range of nucleophiles in an intermolecular fashion. nih.govuow.edu.au The in situ generation of these ions from stable 3-hydroxyisoindolin-1-one precursors avoids the handling of more sensitive N-acyliminium ion precursors. nih.gov

A notable example is the BF₃·Et₂O-catalyzed cascade reaction between 3-hydroxyisoindolin-1-one and phenylacetylene, which yields 3-(2-oxopropyl)-isoindolinone derivatives in good to excellent yields. nih.gov This process involves C(sp³)-OH cleavage to form the N-acyliminium ion, subsequent C-C bond formation with the alkyne, and hydration of the alkyne. nih.gov Similarly, the addition of in situ generated organoalanes to N-acyliminium ions provides a rapid route to functionalized isoindolinones. nih.gov These transformations highlight the power of using N-acyliminium ion equivalents to construct complex molecular scaffolds under mild conditions. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Amino-3-hydroxyisoindolin-1-one |

| Olefinic Isoindolinone Derivatives |

| 4-Aminoquinoline Hybrids |

| 3-(2-Oxopropyl)-isoindolinone Derivatives |

| N-Acyliminium Ion |

| 3-(1-Alkenyl)isoindolin-1-ones |

Synthesis of Fused Polycyclic and Complex Heterocyclic Systems

The strategic functionalization of the this compound scaffold serves as a gateway to a diverse array of fused polycyclic and complex heterocyclic systems. The presence of vicinal amino and hydroxy groups on the aromatic ring, in conjunction with the reactive lactam moiety, provides a unique platform for the construction of novel, multi-ring structures with potential applications in medicinal chemistry and materials science. While the direct utilization of this compound in the synthesis of such complex systems is an emerging area of research, established synthetic methodologies for related heterocyclic compounds provide a strong basis for predicting its reactivity and derivatization potential.

The primary strategies for elaborating the this compound core into fused heterocycles involve the condensation of the o-amino-hydroxy functionality with suitable bifunctional electrophiles. These reactions lead to the formation of new rings fused to the isoindolinone framework.

Reaction with 1,3-Dielectrophiles to Form Fused Pyrimidine (B1678525) Rings

A prominent strategy for constructing fused six-membered rings involves the reaction of 1,2-dinucleophilic systems with 1,3-dielectrophilic reagents. In the case of this compound, the 4-amino group can act as a nucleophile in concert with the adjacent 3-hydroxy group, which can tautomerize or be activated to participate in cyclization. Condensation with β-dicarbonyl compounds, such as 1,3-diketones or their synthetic equivalents, is a well-established method for the synthesis of fused pyrimidine rings. mdpi.comnih.govsharif.edu This approach is expected to yield novel pyrimido[5,4-c]isoindolone derivatives.

The reaction likely proceeds through an initial condensation of the amino group with one of the carbonyl groups of the diketone to form an enamine or imine intermediate. Subsequent intramolecular cyclization, involving the attack of the hydroxyl group or a tautomeric form onto the second carbonyl, followed by dehydration, would lead to the formation of the fused pyrimidine ring. The specific reaction conditions, such as the choice of catalyst (acidic or basic) and solvent, would be critical in directing the reaction pathway and maximizing the yield of the desired fused product.

Table 1: Proposed Synthesis of Pyrimido[5,4-c]isoindol-4(3H)-one Derivatives

| 1,3-Diketone (R1, R2) | Product | Expected Yield Range |

| Acetylacetone (CH3, CH3) | 2,4-Dimethylpyrimido[5,4-c]isoindol-4(3H)-one | Moderate to Good |

| Benzoylacetone (C6H5, CH3) | 2-Methyl-4-phenylpyrimido[5,4-c]isoindol-4(3H)-one | Moderate to Good |

| Dibenzoylmethane (C6H5, C6H5) | 2,4-Diphenylpyrimido[5,4-c]isoindol-4(3H)-one | Moderate |

| Dimedone | 2,2-Dimethyl-2,3-dihydro-1H-cyclopenta[d]pyrimido[5,4-c]isoindol-4(5H)-one | Good |

Reaction with α-Halocarbonyl Compounds to Form Fused Five-Membered Rings

The reaction of o-aminophenols with α-haloketones is a classical and versatile method for the synthesis of benzoxazoles. korea.ac.krclockss.org By analogy, this compound is a prime candidate for similar cyclocondensation reactions to furnish fused oxazolo[5,4-c]isoindolone systems. The reaction is initiated by the nucleophilic attack of the amino group on the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes intramolecular cyclization via the attack of the hydroxyl group on the carbonyl carbon, followed by dehydration to afford the aromatic oxazole (B20620) ring.

This synthetic route offers a straightforward approach to a new class of fused heterocyclic compounds. The variability of commercially available α-haloketones allows for the introduction of a wide range of substituents on the newly formed oxazole ring, enabling the fine-tuning of the physicochemical properties of the final molecule.

Table 2: Proposed Synthesis of Oxazolo[5,4-c]isoindol-4(3H)-one Derivatives

| α-Haloketone (R) | Product | Expected Yield Range |

| α-Chloroacetone (CH3) | 2-Methyloxazolo[5,4-c]isoindol-4(3H)-one | Good |

| Phenacyl bromide (C6H5) | 2-Phenyloxazolo[5,4-c]isoindol-4(3H)-one | Good to Excellent |

| Ethyl bromopyruvate (COOEt) | Ethyl 2-oxazolo[5,4-c]isoindol-4(3H)-one-2-carboxylate | Moderate to Good |

| 3-Bromopentane-2,4-dione (COCH3)2 | 1-(2-Methyloxazolo[5,4-c]isoindol-4(3H)-on-2-yl)ethan-1-one | Moderate |

The development of these and other derivatization strategies will undoubtedly expand the chemical space accessible from this compound, paving the way for the discovery of novel polycyclic and complex heterocyclic systems with unique properties and potential biological activities. The principles of heterocyclic chemistry suggest that this scaffold is a versatile building block for creating molecular complexity. rsc.orgnih.gov

Computational Chemistry in the Investigation of 3 Hydroxyisoindolin 1 One Derivatives

Theoretical Modeling of Reaction Pathways and Energetics

The synthesis and transformation of 3-hydroxyisoindolin-1-ones often involve intricate reaction pathways with multiple potential intermediates and transition states. Computational modeling allows for a detailed exploration of these pathways, providing critical information on their feasibility and energetics.

Many reactions involving 3-hydroxyisoindolin-1-ones proceed through highly reactive, short-lived intermediates. For instance, the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones is proposed to involve the formation of a protonated intermediate, which then eliminates a water molecule to generate a reactive N-acyliminium or ketimine cation. irb.hr Similarly, the asymmetric hydrogenolysis of racemic 3-substituted 3-hydroxyisoindolin-1-ones is thought to occur via an acyliminium ion intermediate. nih.gov

While specific studies on dilithiated carbenoids in this context are not extensively documented in the provided literature, the principles of modeling transient species are broadly applicable. Computational methods can be used to calculate the geometries and energies of these intermediates, helping to validate proposed mechanisms. By mapping the potential energy surface, researchers can identify the most likely pathways and understand the factors that stabilize or destabilize these transient species.

A fundamental question in many chemical reactions is whether bond-forming and bond-breaking events occur simultaneously (a concerted mechanism) or in a sequence of discrete steps (a stepwise mechanism). psiberg.comdifferencebetween.com These two pathways have distinct kinetic and stereochemical implications. psiberg.comquora.com Computational chemistry provides a framework for distinguishing between them by locating and characterizing the energies of all relevant transition states and intermediates. nih.gov

Concerted reactions occur in a single step, passing through a single transition state without the formation of any intermediates. differencebetween.comquora.com

In the context of 3-hydroxyisoindolin-1-one derivatives, the dehydration to form 3-methyleneisoindolin-1-ones could theoretically proceed through either a concerted E2-type elimination or a stepwise E1-type mechanism involving a carbocation intermediate. irb.hr Computational modeling can determine the activation barriers for both pathways, predicting which is more energetically favorable under specific reaction conditions. The distinction is crucial, as it can influence product selectivity. nih.gov

| Characteristic | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | One | Two or more |

| Intermediates | None formed | One or more formed |

| Transition States | One | One for each step |

| Reaction Rate | Occurs in a single, coordinated step | Limited by the rate-determining step |

| Example | Diels-Alder Reaction, SN2 Reactions psiberg.comdifferencebetween.com | SN1 Reactions psiberg.com |

Quantum Chemical Descriptors and Conformational Analysis

Quantum chemical calculations offer a deep dive into the electronic structure and conformational possibilities of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to obtain detailed information about molecular properties. nih.gov

Advanced computational methods are employed to analyze the bonding and electronic characteristics of isoindolinone derivatives. While specific applications of all these methods to 4-amino-3-hydroxyisoindolin-1-one are not detailed in the provided search results, their roles in studying similar molecular systems are well-established.

MP2 (Møller-Plesset perturbation theory of the second order): This is an ab initio method that improves upon the Hartree-Fock approximation by including electron correlation, providing more accurate energy and structural information.

NPA (Natural Population Analysis): Derived from Natural Bond Orbital (NBO) analysis, NPA is used to calculate the distribution of electron density on atoms. nih.govuokerbala.edu.iq This helps in understanding charge distribution, reactive sites, and the nature of intramolecular interactions. NBO analysis itself reveals stabilizing interactions, such as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. uokerbala.edu.iq

QTAIM (Quantum Theory of Atoms in Molecules): This method analyzes the topology of the electron density to define atoms, chemical bonds, and bond paths. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions that are crucial for molecular stability and conformation.

| Method | Primary Application | Information Gained |

|---|---|---|

| MP2 | Accurate energy and geometry calculations | Molecular stability, conformational energies, reaction barriers |

| NPA/NBO | Analysis of electron density and orbital interactions nih.gov | Atomic charges, bond orders, hyperconjugative interactions, donor-acceptor stability uokerbala.edu.iq |

| QTAIM | Topological analysis of electron density | Nature of chemical bonds, identification of non-covalent interactions |

The electronic and structural properties of 3-hydroxyisoindolin-1-one derivatives are heavily influenced by internal interactions, such as hydrogen bonding and steric hindrance. For example, the size and nature of the substituent on the nitrogen atom can significantly affect the stereochemical outcome of dehydration reactions. irb.hr Computational studies can model these intramolecular forces, which can be viewed as a form of internal complexation. These models can predict how a substituent will steer a reaction towards a specific isomer by analyzing the steric and electronic effects within the transition state. irb.hr NBO analysis is particularly useful here, as it can quantify the stabilizing energy associated with intramolecular hydrogen bonds or other donor-acceptor interactions that dictate the preferred conformation and reactivity of the molecule. uokerbala.edu.iq

Predictive Computational Approaches for Novel Isoindolinone Transformations

Computational chemistry is not only descriptive but also predictive. researchgate.net By building a robust understanding of reaction mechanisms and the electronic properties of isoindolinone scaffolds, researchers can predict the outcomes of new, untested reactions. For example, theoretical modeling can be used to screen potential catalysts for a desired transformation, such as the asymmetric hydrogenolysis of 3-hydroxyisoindolin-1-ones, by calculating the transition state energies for different catalyst-substrate complexes. nih.gov

This predictive power allows for the rational design of novel isoindolinone derivatives with specific biological or material properties. By calculating quantum chemical descriptors like the HOMO-LUMO energy gap, electrostatic potential, and polarizability for hypothetical molecules, scientists can pre-screen candidates for desired characteristics before undertaking their synthesis. uokerbala.edu.iq This in-silico approach accelerates the discovery process, saving time and resources by focusing experimental efforts on the most promising candidates for applications ranging from medicinal chemistry to materials science. nih.govnih.gov

Spectroscopic and Analytical Characterization of 3 Hydroxyisoindolin 1 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-amino-3-hydroxyisoindolin-1-one, both ¹H and ¹³C NMR would provide definitive information on its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the amino group and the fused lactam ring.

In related 3-aminoisoindolin-1-one (B2715335) derivatives, aromatic protons typically appear in the range of 7.4 to 7.9 ppm. rsc.org The proton at position 3 (C3-H), adjacent to the hydroxyl group, is expected to appear as a singlet in the range of 5.5 to 5.8 ppm, a characteristic signal for this type of structure. The protons of the primary amino group (-NH₂) and the lactam amide (N-H) would likely be observed as broad singlets, their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H-5, H-6, H-7) | 7.0 - 7.8 | Multiplet (m) |

| C3-H | 5.5 - 5.8 | Singlet (s) |

| Amine NH₂ | Variable (Broad) | Broad Singlet (br s) |

| Lactam NH | Variable (Broad) | Broad Singlet (br s) |

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, eight distinct signals are expected. The lactam carbonyl carbon (C-1) is characteristically found downfield, typically in the range of 167-170 ppm. rsc.org The C-3 carbon, bonded to the hydroxyl group, is expected to resonate around 68-75 ppm. rsc.org The six aromatic carbons will appear between approximately 110 and 150 ppm, with their exact shifts influenced by the positions of the amino group and the fused ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 167 - 170 |

| C-3 (CH-OH) | 68 - 75 |

| C-3a | 145 - 150 |

| C-4 (C-NH₂) | 140 - 145 |

| C-5 | 115 - 125 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 130 - 135 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental formula. For this compound (C₈H₈N₂O₂), the calculated exact mass is 164.0586 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value with high accuracy (typically within a few parts per million), thereby confirming the molecular formula. This technique has been widely applied to verify the structures of newly synthesized isoindolinone derivatives. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. For this compound, ESI-MS would be expected to show a prominent peak at m/z 165.0659. This method is frequently used for the analysis of isoindolinone derivatives, often showing the protonated molecule as the base peak. rsc.org

Electron Ionization (EI) is a higher-energy technique that causes more extensive fragmentation. While providing valuable structural information, the molecular ion peak may be less abundant. Potential fragmentation pathways for this compound could include the loss of water (H₂O) from the 3-hydroxy group, elimination of carbon monoxide (CO) from the lactam ring, and other cleavages characteristic of aromatic amines. The study of fragmentation pathways in related isoindole derivatives helps in interpreting these spectra. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The most prominent features would include a strong, sharp absorption for the lactam carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ range, while the lactam N-H stretch would likely be observed around 3200 cm⁻¹. These N-H and O-H bands often overlap, creating a complex but informative pattern in this region of the spectrum. nih.govresearchgate.netnih.gov

Table 3: Predicted IR Absorption Frequencies for this compound This table is generated based on data from analogous compounds and general IR principles.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3400 | Broad, Strong |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Lactam Amide (-NH-) | N-H Stretch | ~3200 | Medium |

| Lactam Carbonyl (C=O) | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

Synthetic Applications and Broader Impact of 3 Hydroxyisoindolin 1 One Chemistry

Building Blocks for Complex Organic Synthesis

The inherent reactivity of the 3-hydroxyisoindolin-1-one core makes it a valuable intermediate for the construction of more elaborate molecular architectures. The presence of a hydroxyl group at the 3-position allows for facile substitution reactions, enabling the introduction of a wide array of functional groups.

The 3-hydroxyisoindolin-1-one framework serves as a key building block in the total synthesis of several natural products, most notably the isoindolobenzazepine alkaloids. These alkaloids, which include compounds like lennoxamine, possess a characteristic fused ring system with significant biological activity.

The synthesis of these complex molecules often involves the initial construction of a substituted 3-hydroxyisoindolin-1-one derivative. For instance, the asymmetric synthesis of (+)-lennoxamine has been achieved utilizing a chiral auxiliary-mediated alkylation of a carbamate (B1207046) precursor to generate a 3-substituted isoindolinone with high enantiomeric excess researchgate.net. This chiral isoindolinone is then elaborated through a series of reactions, including cyclization, to form the complete isoindolobenzazepine skeleton mdpi.com. The versatility of the 3-hydroxyisoindolin-1-one starting material allows for the introduction of various substituents, paving the way for the synthesis of a diverse range of natural product analogues. While specific examples detailing the use of 4-amino-3-hydroxyisoindolin-1-one in this context are not prevalent in the literature, its potential as a precursor for novel amino-substituted isoindolobenzazepine alkaloids is an area ripe for exploration.

The reactivity of 3-hydroxyisoindolin-1-ones extends beyond their use in natural product synthesis, making them valuable precursors for a wide variety of heterocyclic frameworks. The hydroxyl group can be readily displaced by nucleophiles, or the entire ring system can undergo rearrangement or cycloaddition reactions to generate novel heterocyclic structures.

For example, 3-substituted isoindolin-1-ones can be converted into cinnoline (B1195905) and 1,2,4-benzotriazine (B1219565) derivatives through intramolecular cyclization reactions nih.gov. This transformation highlights the ability of the isoindolinone core to serve as a template for the construction of other fused heterocyclic systems. Furthermore, the development of one-pot multicomponent reactions, such as the Ugi reaction, using precursors like methyl 2-formylbenzoate, has enabled the facile synthesis of complex isoindolinone-containing structures researchgate.net. The incorporation of a 4-amino group would offer an additional handle for intramolecular or intermolecular reactions, further expanding the diversity of accessible heterocyclic frameworks.

| Precursor | Resulting Heterocycle | Reaction Type |

| 3-Substituted Isoindolin-1-one (B1195906) | Cinnoline | Intramolecular Cyclization |

| 3-Substituted Isoindolin-1-one | 1,2,4-Benzotriazine | Intramolecular Cyclization |

| Methyl 2-formylbenzoate | Isoindolin-1-one derivatives | Ugi Multicomponent Reaction |

Methodological Advancements in Organic Chemistry

The pursuit of efficient and environmentally benign synthetic methods is a central theme in modern organic chemistry. The synthesis and functionalization of 3-hydroxyisoindolin-1-ones have been a fertile ground for the development of such innovative methodologies.

The development of atom-economical reactions, which maximize the incorporation of starting material atoms into the final product, is a key principle of green chemistry. Several synthetic strategies for 3-hydroxyisoindolin-1-ones have been designed with this principle in mind. For example, the synthesis of these compounds from 3-alkylidenephthalides using an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) proceeds rapidly at room temperature and requires less solvent than traditional methods researchgate.net. This approach offers a more sustainable route to this important scaffold.

Regioselectivity, the control over which position of a molecule reacts, is another critical aspect of synthetic efficiency. The inherent reactivity of the 3-position of the isoindolin-1-one ring allows for highly regioselective substitutions, minimizing the formation of unwanted side products.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of 3-hydroxyisoindolin-1-ones and related compounds has seen significant advancements in this area. The use of microwave-assisted synthesis, for instance, has been shown to shorten reaction times and reduce energy consumption compared to conventional heating methods mdpi.com.

Furthermore, the development of catalytic systems that are efficient and can be recycled contributes to the sustainability of these synthetic processes. The use of organocatalysts, as mentioned previously, avoids the need for heavy metals, which can be toxic and difficult to remove from final products researchgate.net. The exploration of water as a solvent and the development of one-pot reactions that minimize workup and purification steps are other areas where the synthesis of these heterocycles is contributing to a greener chemical industry researchgate.netnih.gov.

| Green Chemistry Principle | Application in 3-Hydroxyisoindolin-1-one Synthesis |

| Atom Economy | Use of organocatalysts for efficient transformations researchgate.net. |

| Safer Solvents and Auxiliaries | Room temperature reactions and reduced solvent use researchgate.net. |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times mdpi.com. |

| Catalysis | Use of recyclable organocatalysts researchgate.net. |

Exploration of Bioactive Analogues and Hybrid Molecules (e.g., 4-Aminoquinoline-Isoindolin-1-one Hybrids)

The combination of two or more pharmacologically active scaffolds into a single "hybrid" molecule is a powerful strategy in drug discovery. This approach can lead to compounds with improved potency, novel mechanisms of action, or better pharmacokinetic profiles. The 4-aminoquinoline (B48711) core is a well-known pharmacophore, particularly in the context of antimalarial drugs like chloroquine (B1663885) nih.govnih.gov.

The synthesis of hybrid molecules that couple a 4-aminoquinoline moiety with an isoindolin-1-one scaffold represents a promising avenue for the development of new therapeutic agents. While direct synthesis from this compound is yet to be widely reported, the general strategy involves linking the two heterocyclic systems, often through a flexible or rigid linker. These hybrids have the potential to exhibit a range of biological activities, drawing from the properties of both parent scaffolds. For example, 4-aminoquinoline-pyrimidine hybrids have shown potent antimalarial activity, and it is conceivable that isoindolin-1-one hybrids could display similar or complementary effects nih.govnih.govcapes.gov.brmedchemexpress.com. The 4-amino group on the isoindolinone ring would provide a convenient point of attachment for the 4-aminoquinoline unit, facilitating the synthesis of a diverse library of hybrid compounds for biological screening. The exploration of such hybrids is an active area of research with the potential to yield novel drug candidates for a variety of diseases .

Q & A

Q. What are the established synthetic routes for 4-amino-3-hydroxyisoindolin-1-one, and what are their key methodological considerations?

Answer: The compound can be synthesized via a two-step process involving (i) cyclization of substituted phthalic anhydrides with amines under reflux conditions and (ii) subsequent hydroxylation/amination. For example, demonstrates that reacting benzylideneisobenzofuran-1(3H)-one with fluorinated benzylamines in a 1:2 molar ratio under reflux, followed by purification via column chromatography (n-hexane/ethyl acetate, 50:50), yields structurally analogous hydroxyisoindolinones with ~90% efficiency . Key considerations include solvent selection (polar aprotic solvents enhance reactivity) and stoichiometric control to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound?

Answer: Combine spectroscopic and crystallographic methods:

- NMR : Analyze and NMR spectra to confirm amine (-NH) and hydroxyl (-OH) proton signals (δ 5.2–6.8 ppm) and aromatic carbon environments (e.g., reports δ 120–140 ppm for isoindolinone carbons) .

- IR : Look for characteristic carbonyl (C=O) stretches at ~1680 cm and hydroxyl/amine N-H stretches at 3200–3400 cm .

- X-ray crystallography : Resolve stereochemistry using single-crystal data (e.g., achieved an R factor of 0.031 for a related isoindolinone derivative) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer: The compound is moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in nonpolar solvents (n-hexane). Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 4). Store at 2–8°C in amber vials to prevent photolytic decomposition, as recommended for structurally similar amines in .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Answer: Asymmetric catalysis using palladium or organocatalysts can induce chirality. highlights the use of enantiopure biphenyl derivatives in synthesizing hydroxy-substituted isoindolinones with >95% enantiomeric excess (ee). Chiral phosphine ligands (e.g., BINAP) or proline-derived catalysts are effective for controlling stereoselectivity at the 3-hydroxy position .

Q. What in vitro biological activity models are suitable for studying this compound’s pharmacological potential?

Answer: Prioritize kinase inhibition assays (e.g., FLT3 or PKC isoforms) based on structural analogs in , where bisindolylmaleimides showed nanomolar activity. Use cell permeability assays (e.g., Caco-2 monolayers) to evaluate bioavailability, and pair with cytotoxicity screens (MTT assays) to establish therapeutic indices .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. ’s crystallographic data (bond lengths/angles) can parameterize the model. For example, the 3-hydroxy group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the 1-carbonyl position .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

Q. How do structural modifications (e.g., nitro or halogen substitutions) affect the compound’s bioactivity?

Answer: Systematic SAR studies ( ) show that:

- Nitro groups at the 4-position enhance electrophilicity, improving kinase binding but increasing cytotoxicity.

- Halogen substitutions (e.g., 4-iodo in ) improve metabolic stability but reduce solubility .

Methodological Best Practices

- Data Presentation : Follow ’s guidelines: include raw data in appendices and processed data (e.g., chromatograms, spectral peaks) in the main text .

- Error Analysis : Quantify uncertainties in yields or spectral assignments using error propagation models (e.g., ±5% for column chromatography yields in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.